molecular formula C17H15BrClN3OS B5012481 N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide

N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide

Cat. No.: B5012481
M. Wt: 424.7 g/mol
InChI Key: YBUWJSATWGEQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide” is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a haloketone reacts with thiourea under acidic conditions.

    Attachment of the Chlorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where the thiazole ring is functionalized with a chlorophenyl group.

    Formation of the Acetamide Moiety: The final step could involve the acylation of the amine group on the thiazole ring with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetamide moiety.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including as drugs for treating various diseases.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide
  • N-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide
  • N-[4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide

Uniqueness

The uniqueness of “N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide” lies in its specific structural features, such as the presence of the chlorophenyl group and the thiazole ring, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS.BrH/c1-11(22)19-14-6-8-15(9-7-14)20-17-21-16(10-23-17)12-2-4-13(18)5-3-12;/h2-10H,1H3,(H,19,22)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUWJSATWGEQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.